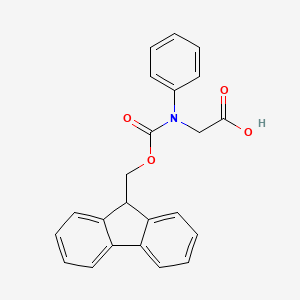

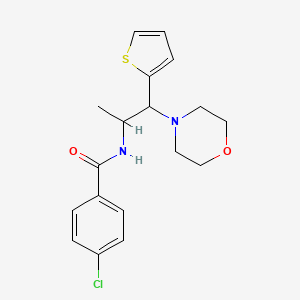

![molecular formula C11H12ClN3O2S B2588338 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide CAS No. 1396635-79-2](/img/structure/B2588338.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide” is a derivative of benzothiazole . Benzothiazole and its derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, showed signals at 6.99–8.42 ppm (m, 12H, Ar–H); 9.26 ppm (s, 1H, N–H); 12.78 ppm (s, 1H, N–H) .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various pathways . For instance, the reaction of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yielded the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be 196–198 °C .Scientific Research Applications

Synthesis and Structural Development

A novel reagent has been developed for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, demonstrating the versatility of compounds related to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide in organic synthesis. This reagent, derived from 2-chloro-N-methoxy-N-methylacetamide, showcases the compound's role in facilitating the Julia olefination protocol, highlighting its importance in the synthesis of complex organic structures (Manjunath, Sane, & Aidhen, 2006).

Antimicrobial and Anticancer Properties

Compounds derived from the core structure of this compound have been investigated for their biological activities. A study synthesized novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol, and evaluated their antimicrobial activities, revealing moderate activities against a range of bacterial strains. This indicates the potential of such compounds in the development of new antimicrobial agents (Alborz et al., 2018). Additionally, benzothiazole-derived compounds have been synthesized and screened for their anticancer activities, with some showing significant activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interact with essential proteins or enzymes in the bacterium to inhibit its growth.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may cause cellular damage or death in the bacterium.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .

Cellular Effects

It is known that benzothiazole derivatives can have potent effects on various types of cells . For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This suggests that these compounds may exert their effects at the molecular level through enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These methods could potentially influence the stability, degradation, and long-term effects of these compounds on cellular function.

Dosage Effects in Animal Models

The effects of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide at different dosages in animal models have not been reported. Benzothiazole derivatives have shown potent anti-tubercular activity in in vitro and in vivo studies , suggesting that they may have a dose-dependent effect.

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in specific metabolic pathways .

Transport and Distribution

Benzothiazole derivatives are known to have good cell permeability, suggesting that they may interact with transporters or binding proteins and may have specific effects on localization or accumulation .

properties

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOMEYVLEJWBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

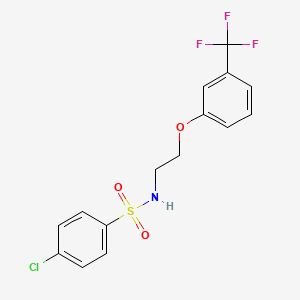

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

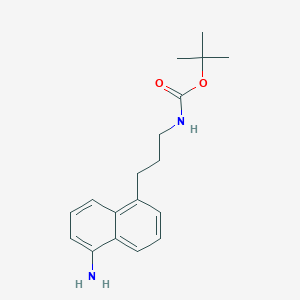

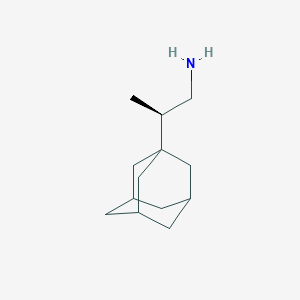

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

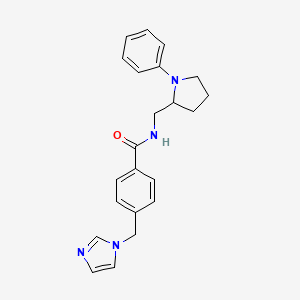

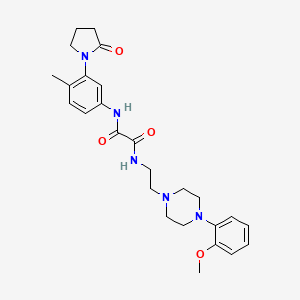

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)

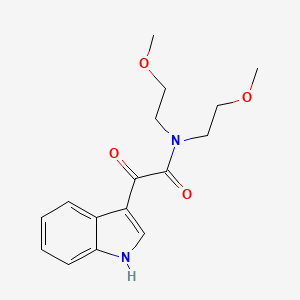

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)

![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)